

Methods to remove unconjugated payload and linker

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Compound of Interest		
Compound Name:	MP-Ala-Ala-PAB	
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Technical Support Center: ADC Purification

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in removing unconjugated payload and linker from their ADC preparations.

Frequently Asked Questions (FAQs) Q1: What are the primary methods for removing unconjugated payload and linker from ADCs?

A1: The most common purification methods are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[1][2] TFF is often used for initial, large-scale removal of impurities and for buffer exchange.[3][4] Chromatographic methods like HIC, SEC, and RPC are employed for higher resolution purification to separate the ADC from free payload and to resolve different drug-to-antibody ratio (DAR) species.

Q2: How do I choose the most suitable purification method for my ADC?

A2: The choice depends on several factors, including the scale of your process, the physicochemical properties of your ADC, payload, and linker, and the specific impurities you



need to remove.

- Tangential Flow Filtration (TFF): Ideal for large-scale manufacturing to remove bulk impurities, organic solvents, and unconjugated reagents. It is highly scalable and efficient for buffer exchange.
- Hydrophobic Interaction Chromatography (HIC): The gold standard for separating ADC species based on their drug-to-antibody ratio (DAR). It exploits the increased hydrophobicity that conjugated payloads impart to the antibody.
- Size Exclusion Chromatography (SEC): Effective for removing small molecules like free
 payload and linker, as well as high-molecular-weight aggregates, by separating molecules
 based on size.
- Reversed-Phase Chromatography (RPC): A high-resolution technique typically used for analytical characterization. While it can separate free payload, it often requires denaturing conditions (organic solvents, low pH), which may not be suitable for preparative purification of the intact ADC.

Q3: What are the Critical Quality Attributes (CQAs) I should monitor during purification?

A3: Key CQAs for ADCs include the average DAR, the distribution of different DAR species, the level of unconjugated antibody, the amount of residual free payload and linker, and the percentage of aggregates. These attributes directly impact the ADC's safety and efficacy.

Q4: Can these purification methods be combined?

A4: Yes, a multi-step approach is very common. For example, a TFF step might be used first to concentrate the crude conjugation mixture and remove excess organic solvent and unconjugated reagents. This can be followed by a chromatographic step, like HIC, to isolate the ADC with the desired DAR and further polish the product.

Purification Method Troubleshooting Guides Tangential Flow Filtration (TFF) / Diafiltration



TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentrating the ADC solution, effectively removing small molecules like unconjugated linkers, payloads, and organic solvents used in the conjugation reaction.

Troubleshooting

- · Issue: Low Product Recovery
 - Possible Cause: Non-specific binding of the ADC to the TFF membrane or system components.
 - Solution:
 - Ensure the membrane material (e.g., polyethersulfone PES) is compatible with your
 ADC and process buffers.
 - Optimize process parameters like transmembrane pressure (TMP) and cross-flow rate to minimize protein fouling on the membrane.
 - Consider adding polysorbates (e.g., 0.01-0.05% Tween-20) to the buffer to reduce nonspecific binding, if compatible with your final formulation.
- Issue: Inefficient Removal of Unconjugated Payload/Linker
 - Possible Cause: Insufficient number of diafiltration volumes (DVs) or interaction of the small molecule with the ADC.
 - Solution:
 - Increase the number of diafiltration volumes. Typically, 5-10 DVs are sufficient for >99% removal of freely permeable small molecules.
 - Ensure the process is run in constant-volume diafiltration mode for the most efficient buffer exchange.
 - Verify that the payload/linker is not strongly binding to the ADC, which would prevent its removal by filtration. If binding is an issue, a chromatographic step may be necessary.



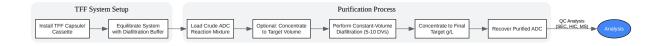
- Issue: Product Aggregation
 - Possible Cause: High protein concentration, shear stress, or buffer conditions (pH, ionic strength) promoting aggregation.
 - Solution:
 - Optimize the final target concentration to a level where the ADC remains stable.
 - Adjust buffer pH and ionic strength to increase protein stability.
 - Control the cross-flow rate and TMP to minimize shear stress on the molecule.

Data Presentation: TFF Performance

Parameter	Typical Value/Range	Purpose	Reference
Organic Solvent Clearance	>99.9% with ~7 DVs	Removal of solvents like DMSO or DMAc from the conjugation step.	
Free Payload Removal	>99% with 5-10 DVs	To ensure patient safety by minimizing systemic toxicity.	
Product Recovery	>95%	Maximize the yield of the purified ADC.	
Diafiltration Volumes (DVs)	5 - 10	Number of system volume exchanges to achieve desired purity.	

Experimental Workflow & Protocol





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Caption: Tangential Flow Filtration (TFF) workflow for ADC purification.

Protocol: TFF for Removal of Unconjugated Species

- System Preparation: Install a solvent-compatible TFF capsule or cassette (e.g., Pellicon®) with an appropriate molecular weight cutoff (MWCO), typically 30-50 kDa for an IgG-based ADC.
- Equilibration: Flush the system with purification-grade water and then equilibrate with at least 3-5 system volumes of the chosen diafiltration buffer.
- Loading: Load the crude ADC conjugation mixture into the TFF system reservoir.
- Diafiltration: Begin the diafiltration process in constant-volume mode, where diafiltration buffer is added at the same rate as the permeate is removed. Perform 5-10 diafiltration volumes (DVs) to effectively remove small molecule impurities.
- Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration, typically between 25 to 30 g/L.
- Recovery: Recover the purified, concentrated ADC from the system. Flush the system with a small volume of buffer to maximize recovery.
- Analysis: Analyze the final product for residual free payload, DAR, and aggregation using appropriate analytical techniques (e.g., RP-HPLC, HIC, SEC).

Hydrophobic Interaction Chromatography (HIC)



HIC separates molecules based on differences in their surface hydrophobicity. Since conjugating a typically hydrophobic payload to an antibody increases its hydrophobicity, HIC is exceptionally effective at separating ADCs with different DARs (e.g., DAR 0, 2, 4, 6, 8) from each other and from the unconjugated antibody.

Troubleshooting

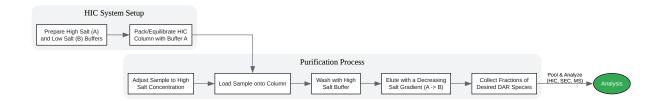
- Issue: Poor Resolution Between DAR Species
 - Possible Cause: Suboptimal salt concentration, gradient slope, or stationary phase (resin).
 - Solution:
 - Optimize Salt: The type and concentration of salt in the mobile phase are critical.
 Ammonium sulfate is commonly used. Screen a range of starting salt concentrations to find the optimal binding conditions.
 - Adjust Gradient: A shallower gradient (e.g., over more column volumes) will generally improve the resolution between closely eluting species.
 - Resin Selection: Different HIC resins (e.g., Butyl, Phenyl, Ether) have different hydrophobicities. Screen various resins to find one that provides the best selectivity for your specific ADC. POROS Ethyl HIC resin has shown excellent resolution for ADCs.
- Issue: Low Product Recovery
 - Possible Cause: The ADC is binding too strongly to the column, leading to irreversible adsorption.
 - Solution:
 - Use a less hydrophobic resin.
 - Lower the initial salt concentration in the binding buffer.
 - Consider adding a mild organic modifier (e.g., isopropanol) to the low-salt mobile phase (mobile phase B) to facilitate elution.



Data Presentation: HIC Resin Comparison

Resin Type	Hydrophobicity	Typical Application	Reference
POROS Ethyl	Low	Excellent resolution of DAR 0, 1, and 2 species.	
Butyl-based	Medium	General purpose, may show moderate resolution.	_
Phenyl-based	High	Useful for ADCs with higher hydrophobicity; provides strong retention.	
Benzyl Ultra	High	Used in flow-through mode to bind aggregates and impurities.	

Experimental Workflow & Protocol



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Caption: Hydrophobic Interaction Chromatography (HIC) workflow.

Protocol: HIC for DAR Separation



- Buffer Preparation: Prepare Mobile Phase A (high salt, e.g., 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and Mobile Phase B (low salt, e.g., 25 mM Sodium Phosphate, pH 7.0).
- Sample Preparation: Dilute the ADC sample and adjust its salt concentration to match the initial binding conditions (e.g., add a high-salt diluent to reach ~0.5 M ammonium sulfate).
 Centrifuge to remove any precipitated protein.
- Column Equilibration: Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A or a mixture of A and B until the baseline is stable.
- Injection and Elution: Inject the prepared sample. After a wash step, apply a linear gradient from high salt to low salt (decreasing percentage of A, increasing percentage of B) over 20-30 column volumes to elute the bound species. The unconjugated antibody (least hydrophobic) will elute first, followed by ADCs with increasing DARs.
- Fraction Collection: Collect fractions across the elution profile.
- Analysis: Analyze the collected fractions by analytical HIC, SEC, and/or mass spectrometry
 to identify which fractions contain the ADC with the desired DAR and purity. Pool the desired
 fractions for further processing.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is highly effective for separating the large ADC (~150 kDa) from small molecules like unconjugated payload/linker (<2 kDa) and for removing high molecular weight species (HMWS) or aggregates.

Troubleshooting

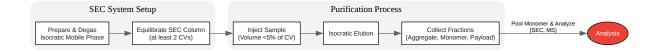
- Issue: Poor Resolution Between Monomer and Aggregate
 - Possible Cause: Inappropriate column pore size, column length, or flow rate.
 - Solution:
 - Column Selection: Ensure the SEC column's fractionation range is appropriate for separating mAb monomers (~150 kDa) from dimers (~300 kDa) and larger aggregates.



A TSKgel G3000SWxl column is a common choice.

- Optimize Flow Rate: Lowering the flow rate can often increase resolution, but at the cost of longer run times.
- Increase Column Length: Using a longer column or connecting two columns in series will increase the separation path and improve resolution.
- Issue: Peak Tailing or Splitting
 - Possible Cause: Secondary interactions (hydrophobic or ionic) between the ADC and the SEC stationary phase. This is more common with ADCs than with naked antibodies due to the hydrophobicity of the payload.
 - Solution:
 - Mobile Phase Modifiers: Modify the mobile phase to disrupt these interactions. Increase the salt concentration (e.g., 200-400 mM NaCl or KCl) to minimize ionic interactions.
 - Add a small amount of an organic solvent like isopropanol (e.g., 5-15%) to the mobile phase to reduce hydrophobic interactions.

Experimental Workflow & Protocol



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Caption: Size Exclusion Chromatography (SEC) workflow for purification.

Protocol: SEC for Aggregate and Free Payload Removal

 Buffer and Column Preparation: Prepare and thoroughly degas the isocratic mobile phase (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5). Equilibrate the SEC



column at a constant flow rate until a stable baseline is achieved.

- Sample Injection: Inject a small volume of the ADC sample, typically not exceeding 2-5% of the total column volume, to avoid overloading and ensure optimal resolution.
- Isocratic Elution: Run the mobile phase at a constant flow rate. Molecules will elute in order of decreasing size: aggregates first, followed by the ADC monomer, and finally the small unconjugated payload and linker molecules.
- Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, avoiding the early-eluting aggregate peak and the late-eluting small molecule peaks.
- Analysis: Pool the relevant fractions and analyze for purity, confirming the removal of aggregates and free payload.

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